molecular formula C11H8BrNO B2733717 1-(3-Bromoquinolin-5-yl)ethanone CAS No. 2007916-77-8

1-(3-Bromoquinolin-5-yl)ethanone

Cat. No.: B2733717
CAS No.: 2007916-77-8
M. Wt: 250.095
InChI Key: YXGYHHIXHGJGJY-UHFFFAOYSA-N
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Description

1-(3-Bromoquinolin-5-yl)ethanone is an organic compound with the molecular formula C11H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the third position of the quinoline ring and an ethanone group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoquinolin-5-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of the ethanone group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoquinolin-5-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

  • Substituted quinoline derivatives
  • Carboxylic acids
  • Alcohols
  • Coupled products with extended aromatic systems

Scientific Research Applications

1-(3-Bromoquinolin-5-yl)ethanone is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with biomolecules.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromoquinolin-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and ethanone group allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. This interaction can affect various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    1-(3-Chloroquinolin-5-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluoroquinolin-5-yl)ethanone: Contains a fluorine atom, offering different reactivity and properties.

    1-(3-Iodoquinolin-5-yl)ethanone: Iodine substitution provides unique chemical behavior.

Uniqueness: 1-(3-Bromoquinolin-5-yl)ethanone is unique due to the specific reactivity of the bromine atom, which allows for selective substitution reactions and coupling processes. Its combination of bromine and ethanone groups provides a versatile platform for chemical modifications and applications in various research fields.

Properties

IUPAC Name

1-(3-bromoquinolin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGYHHIXHGJGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=C(C=NC2=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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